molecular formula C22H19N5O3 B2444541 N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-58-4

N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2444541
CAS No.: 921577-58-4
M. Wt: 401.426
InChI Key: BDNDTKSKONPMMF-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various functional groups such as carbamoyl, ethyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

Chemistry: In chemistry, N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific biological targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents .

Medicine: In medicine, this compound is being explored for its potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate specific molecular targets and pathways is of interest for the development of new drugs .

Industry: The compound is also used in the industrial sector, particularly in the production of pigments and dyes. Its stability and color properties make it suitable for use in various applications, including plastics, textiles, and coatings .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the known activities of other pyrazolopyridine derivatives, this compound could potentially be a candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[4,3-c]pyridine core, which is then further functionalized to introduce the carbamoyl, ethyl, and phenyl groups.

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to improve yields and reduce costs. This often involves the use of high-yielding intermediates and efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-2-26-12-17(21(29)24-15-10-8-14(9-11-15)20(23)28)19-18(13-26)22(30)27(25-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H2,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDTKSKONPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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